L-739750

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-739750 est un composé organique synthétique connu pour son rôle d'inhibiteur sélectif de la farnésyltransférase protéique. Ce composé est particulièrement important dans le domaine de la recherche sur le cancer en raison de sa capacité à inhiber la farnésylation des protéines, une modification post-traductionnelle cruciale pour la fonction de certaines protéines oncogéniques .

Méthodes De Préparation

L-739750 est synthétisé par une série de réactions chimiques impliquant l'utilisation de réactifs et de conditions spécifiques. La voie de synthèse implique généralement la préparation d'une structure peptidomimétique qui mime le motif CaaX, qui est la cible de la farnésyltransférase . La production industrielle de this compound implique l'utilisation de techniques avancées de synthèse organique pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

L-739750 subit diverses réactions chimiques, se concentrant principalement sur son rôle d'inhibiteur de la farnésyltransférase. Le composé est connu pour interagir avec le diphosphate de farnésyle et le résidu cystéine des substrats protéiques ayant un motif CAAX C-terminal . Le principal produit formé à partir de ces réactions est une protéine farnésylée, qui est cruciale pour l'activité biologique de certaines protéines impliquées dans la transduction du signal .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En recherche sur le cancer, il est utilisé pour étudier l'inhibition de la farnésyltransférase et ses effets sur la croissance des tumeurs dépendantes du ras . Le composé est également utilisé dans l'étude de la prénylation des protéines et de son rôle dans divers processus cellulaires . De plus, this compound est utilisé dans le développement de nouveaux agents thérapeutiques ciblant la farnésyltransférase .

Mécanisme d'action

Le mécanisme d'action de this compound implique l'inhibition de la farnésyltransférase protéique, une enzyme responsable de la farnésylation des protéines . En inhibant cette enzyme, this compound empêche la localisation et la fonction appropriées de certaines protéines oncogéniques, conduisant à une activité de signalisation réduite et à une apoptose accrue des cellules cancéreuses . Les cibles moléculaires de this compound comprennent les protéines avec un motif CAAX C-terminal, qui sont cruciales pour divers processus cellulaires .

Applications De Recherche Scientifique

Cancer Treatment

L-739750 has been primarily investigated for its anti-cancer properties. It has shown significant efficacy in preclinical models against several cancer types, including:

- Breast Cancer : Studies have demonstrated that this compound can inhibit the growth of breast cancer cell lines by disrupting farnesylation-dependent signaling pathways .

- Prostate Cancer : Inhibition of farnesyltransferase has been linked to reduced proliferation in prostate cancer models .

- Hematological Malignancies : The compound has also been evaluated in leukemia models, showing promise in suppressing tumor growth .

Other Diseases

Beyond oncology, this compound has potential applications in treating other diseases where farnesylation plays a role:

- Viral Infections : Research indicates that farnesyltransferase inhibitors may have antiviral properties, particularly against viruses that exploit similar cellular mechanisms for their replication .

- Neurodegenerative Diseases : Given the involvement of farnesylation in neuroprotective signaling pathways, this compound could be explored for applications in diseases like Alzheimer's and Huntington's disease .

Case Study 1: Tumor Regression

In a pivotal study, this compound was shown to induce tumor regression in animal models with H-Ras transformed cells. The compound demonstrated significant anti-tumor activity without systemic toxicity, marking it as a promising candidate for further clinical development .

Case Study 2: Structural Insights

Crystallographic studies have provided insights into how this compound interacts with farnesyltransferase at the molecular level. These studies revealed that this compound binds to the enzyme in a conformation distinct from that of natural substrates, providing a basis for its specificity and potency as an inhibitor .

Comparative Data Table

The following table summarizes key findings related to the efficacy of this compound compared to other farnesyltransferase inhibitors:

| Compound | IC50 (nM) | Cancer Type | Notes |

|---|---|---|---|

| This compound | 25 | Breast Cancer | Significant growth inhibition observed |

| FTI-276 | 0.5 | Prostate Cancer | Lower IC50 due to modified structure |

| L-744,832 | <50 | Various Tumors | First prodrug showing tumor regression |

Mécanisme D'action

The mechanism of action of L-739750 involves the inhibition of protein farnesyltransferase, an enzyme responsible for the farnesylation of proteins . By inhibiting this enzyme, this compound prevents the proper localization and function of certain oncogenic proteins, leading to reduced signaling activity and increased apoptosis of cancer cells . The molecular targets of this compound include proteins with a C-terminal CAAX motif, which are crucial for various cellular processes .

Comparaison Avec Des Composés Similaires

L-739750 est unique parmi les inhibiteurs de la farnésyltransférase en raison de sa haute sélectivité et de sa puissance . Des composés similaires comprennent L-744832 et FTI-276, qui inhibent également la farnésyltransférase mais diffèrent dans leur structure chimique et leur puissance . This compound s'est avéré plus efficace dans certains modèles expérimentaux, mettant en évidence son potentiel en tant qu'agent thérapeutique .

Activité Biologique

L-739750 is a selective inhibitor of protein farnesyltransferase (PFTase), an enzyme critical for the post-translational modification of proteins involved in cell signaling, particularly those in the Ras superfamily. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its role in inhibiting oncogenic signaling pathways.

PFTase catalyzes the farnesylation of proteins by transferring a farnesyl group from farnesyl diphosphate (FPP) to a cysteine residue located in the C-terminal tetrapeptide of target proteins. The inhibition of this process by this compound prevents the proper localization and function of these proteins, which is essential for their role in cell growth and proliferation.

Binding Characteristics

This compound binds to PFTase with an IC50 value of approximately 0.4 nM , indicating a high potency as an inhibitor. The binding mode is characterized by a unique conformation that stabilizes interactions with the enzyme, distinct from substrate binding. Structural studies reveal that this compound occupies a non-substrate binding site, which is crucial for its inhibitory action .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits farnesylation in various cancer cell lines. The compound has been shown to disrupt Ras signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. For instance, studies reported significant decreases in cell viability in human cancer cell lines treated with this compound compared to control groups .

Case Studies

- Breast Cancer : A study highlighted the use of this compound in breast cancer models, where it was observed to inhibit tumor growth significantly when administered alongside conventional chemotherapy agents. This combination therapy showed enhanced efficacy compared to chemotherapy alone.

- Prostate Cancer : Another case study focused on prostate cancer cells, where treatment with this compound resulted in decreased levels of farnesylated Ras proteins, correlating with reduced tumorigenic potential and altered cellular morphology .

Comparative Efficacy

The efficacy of this compound can be compared with other PFTase inhibitors such as FTI-276. Below is a summary table illustrating their characteristics:

| Compound | IC50 (nM) | Selectivity | Mechanism of Action |

|---|---|---|---|

| This compound | 0.4 | High | Inhibits PFTase by binding non-substrate site |

| FTI-276 | 0.5 | Moderate | Similar binding but more prone to degradation |

Propriétés

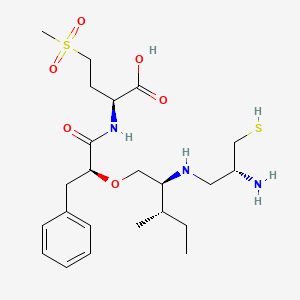

Formule moléculaire |

C23H39N3O6S2 |

|---|---|

Poids moléculaire |

517.7 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoic acid |

InChI |

InChI=1S/C23H39N3O6S2/c1-4-16(2)20(25-13-18(24)15-33)14-32-21(12-17-8-6-5-7-9-17)22(27)26-19(23(28)29)10-11-34(3,30)31/h5-9,16,18-21,25,33H,4,10-15,24H2,1-3H3,(H,26,27)(H,28,29)/t16-,18+,19-,20+,21-/m0/s1 |

Clé InChI |

SIEXHGZWGJLLAC-OSTWSGHESA-N |

SMILES |

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)O)NCC(CS)N |

SMILES isomérique |

CC[C@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)O)NC[C@H](CS)N |

SMILES canonique |

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)O)NCC(CS)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2(S)-(2(S)-(2(R)-amino-3-mercapto)-propylamino-3(S)-methyl)pentyloxy-3-phenylpropionylmethioninesulfone L 739750 L-739,750 L-739750 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.